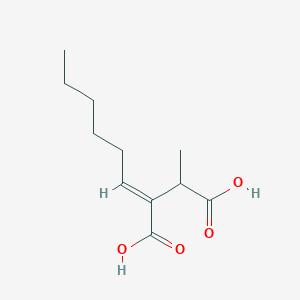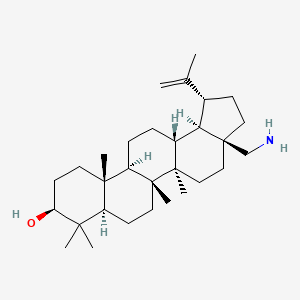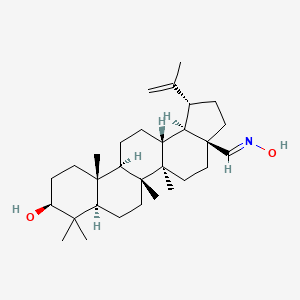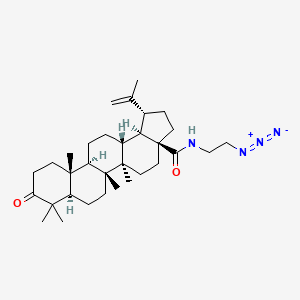![molecular formula C14H12N4OS B3025798 4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile CAS No. 2457232-14-1](/img/structure/B3025798.png)
4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile
Descripción general
Descripción
“4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile” is a chemical compound with the molecular formula C14H12N4OS and a molecular weight of 284.34 . It is also known as Glucose-6-phosphate Dehydrogenase Inhibitor 1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carbonitrile group and an amino-substituted tetrahydrocyclohepta[d]pyrimidinone ring .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.34 and a molecular formula of C14H12N4OS . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Aplicaciones Científicas De Investigación
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)
G6PDi-1 is a potent inhibitor of G6PDH, an enzyme that catalyzes the rate-limiting first step of the oxidative part of the pentose phosphate pathway (PPP) . This pathway is crucial for providing NADPH for antioxidative defense and reductive biosyntheses .
Impact on Astrocytic Metabolism
G6PDi-1 has been shown to affect astrocytic metabolism. It efficiently inhibits G6PDH activity in lysates of astrocyte cultures . It does not affect cell viability, cellular glucose consumption, lactate production, basal glutathione (GSH) export, or the high basal cellular ratio of GSH to glutathione disulfide (GSSG) .
Effect on Pentose Phosphate Pathway (PPP)-Dependent Metabolic Processes
G6PDi-1 drastically affects astrocytic pathways that depend on the PPP-mediated supply of NADPH, such as the NAD(P)H quinone oxidoreductase (NQO1)-mediated WST1 reduction and the glutathione reductase-mediated regeneration of GSH from GSSG .
Role in Reactive Oxygen Species (ROS) Generation
G6PDi-1 has been used to assess its effects on mouse hippocampal slices, examining intracellular ROS, glucose/oxygen consumption, the NAD(P)H level, and ROS production during synaptic stimulation and in the 4AP epilepsy model .
Impact on Immune Response
In T cells but not macrophages, G6PDi-1 markedly decreases inflammatory cytokine production . In neutrophils, it suppresses respiratory burst .
Role in Cancer Research
The compound dose-dependently and reversibly decreases 6-phosphogluconolactone (6-PG) levels in HCT116 and HepG2 cell lines in vitro . In activated T cells, G6PDi-1 inhibits flux through the pentose phosphate pathway and decreases NADPH generation . It also inhibits the production of cytokines by activated T cells and oxidative burst in neutrophils .
Mecanismo De Acción
Target of Action
The primary target of G6PDi-1 is glucose-6-phosphate dehydrogenase (G6PDH) . G6PDH is the first and rate-limiting enzyme of the oxidative part of the pentose phosphate pathway (PPP), which plays a crucial role in providing NADPH for antioxidative defense and reductive biosyntheses .
Mode of Action
G6PDi-1 acts as a reversible and non-competitive inhibitor of G6PDH . It efficiently inhibits G6PDH activity in lysates of various cell cultures . Half-maximal inhibition is observed for 100 nM G6PDi-1 .
Biochemical Pathways
G6PDi-1 affects the pentose phosphate pathway (PPP) . G6PDH, the enzyme inhibited by G6PDi-1, catalyzes the first step of the oxidative part of the PPP . This pathway is responsible for the conversion of glucose-6-phosphate (G6P) to 6-phosphogluconolactone, which is then hydrolyzed to 6-phosphogluconate . The PPP is crucial for the regeneration of NADPH, which is needed as an electron donor for reductive biosyntheses and antioxidative processes .
Result of Action
G6PDi-1 depletes NADPH most strongly in lymphocytes . In neutrophils, it suppresses respiratory burst . It also impairs processes that depend on PPP-derived NADPH such as cellular NQO1-dependent WST1 reduction and cellular GSH regeneration from GSSG during oxidative stress in cultured astrocytes .
Action Environment
The action of G6PDi-1 can be influenced by the type of cells it interacts with. For instance, it depletes NADPH most strongly in lymphocytes , and its effects are more pronounced in T cells than in macrophages . The environment within which G6PDi-1 operates can therefore significantly influence its efficacy and stability.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWCHVCZOGGQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does G6PDi-1 interact with its target and what are the downstream effects?
A: G6PDi-1 (4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile) is a cell-active inhibitor of glucose-6-phosphate dehydrogenase (G6PD) [, , ]. This enzyme is the rate-limiting step in the pentose phosphate pathway (PPP), which is the main producer of NADPH in the cytosol []. By inhibiting G6PD, G6PDi-1 disrupts the PPP and reduces NADPH availability. This impacts several cellular processes, including de novo lipogenesis, antioxidant defense, and the production of (R)-2-hydroxyglutarate [(R)-2-HG] in IDH1-mutant cancer cells [].
Q2: Why are IDH1-mutant glioma cells particularly sensitive to G6PDi-1?
A: Research suggests that IDH1-mutant glioma cells exhibit increased reliance on the PPP []. This heightened dependence likely stems from the mutant IDH1 enzyme's need for NADPH to convert α-ketoglutarate (αKG) to (R)-2-HG []. This metabolic alteration renders IDH1-mutant cells more susceptible to G6PD inhibition by G6PDi-1, leading to decreased viability and increased cell death compared to their wild-type counterparts [].
Q3: What are the implications of the observed correlation between G6PD expression and survival in IDH1-mutant glioma patients?
A: Analysis of the TCGA lower-grade glioma dataset revealed a correlation between elevated G6PD expression and poorer overall survival in IDH1-mutant patients []. This finding further supports the concept that IDH1-mutant gliomas are highly reliant on G6PD activity for survival, making it a potential therapeutic target [].
Q4: What analytical methods are employed to study the effects of G6PDi-1?
A: Various techniques are used to investigate the effects of G6PDi-1, including cell viability assays (e.g., IC50 determination using propidium iodide uptake), gene knockout experiments, electrophysiological recordings in brain slices, measurement of intracellular ROS levels, assessment of glucose/oxygen consumption, and analysis of NAD(P)H levels [, ]. These methods provide insights into the cellular and physiological consequences of G6PD inhibition by G6PDi-1.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)


![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)


